molecular formula C18H17N3O2S B2556228 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421468-93-0

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2556228
CAS RN: 1421468-93-0
M. Wt: 339.41
InChI Key: DVOLEJQNUREZSJ-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Drug-like Derivatives

Research has focused on the synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, employing cyclization reactions to produce various compounds with potential therapeutic applications. This method has been developed for the solution-phase parallel synthesis, highlighting the versatility of thiadiazole derivatives in drug design (Park et al., 2009).

Asymmetric Synthesis Tools

Compounds synthesized from chlorosulfonyl isocyanate and nitrogen mustards or amino acids, leading to five-membered cyclosulfamides (1,2,5-thiadiazolidines 1,1-dioxides), serve as valuable tools for asymmetric synthesis. This showcases the potential of thiadiazole and related compounds in facilitating asymmetric synthesis processes, contributing to the development of novel pharmacologically active substances (Regainia et al., 2000).

Anticancer Activity

A series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles were synthesized and analyzed for their cytotoxicity against human cancer cell lines. The results demonstrated significant cytotoxicity, especially in compounds with specific substituents, underscoring the potential of thiadiazole derivatives in cancer therapy (Kumar et al., 2010).

Antimicrobial and Antifungal Agents

Novel heterocyclic compounds incorporating thiadiazole structures have been synthesized and characterized for their antimicrobial activities. This research highlights the importance of thiadiazole derivatives in developing new antimicrobial and antifungal agents, which could be crucial in addressing drug-resistant infections (Patel & Patel, 2015).

Potential Pharmacological Properties

The exploration of bis-heterocyclic derivatives of thiadiazoles has revealed various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This suggests a wide range of potential pharmacological applications for compounds within this class, demonstrating the versatility of thiadiazole derivatives in medicinal chemistry (Kumar & Panwar, 2015).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(12-6-9-15-16(10-12)21-24-20-15)19-11-18(23,14-7-8-14)13-4-2-1-3-5-13/h1-6,9-10,14,23H,7-8,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOLEJQNUREZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC3=NSN=C3C=C2)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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